molecular formula C6H3BrN2O4 B094040 1-Bromo-3,5-dinitrobenzene CAS No. 18242-39-2

1-Bromo-3,5-dinitrobenzene

Cat. No. B094040
Key on ui cas rn: 18242-39-2
M. Wt: 247 g/mol
InChI Key: OLDMYNWXIGPOCI-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Ammonium chloride (5.20 g, 97 mmol) was added to a stirred, cooled (room temperature) mixture of 1-bromo-3,5-dinitrobenzene (20 g, 81 mmol) and iron (54.3 g, 972 mmol) in ethanol:water (2:1) and the mixture was stirred at 80° C. for 1 h. The heterogeneous reaction was filtered on celite while hot, concentrated, and diluted with brine. The product was extracted with ethyl acetate, the organic layer washed with brine and dried over Na2SO4. The residue was dissolved in boiling ethyl acetate (˜75 mL), a bit of hexanes was added to form a layer on top of ethyl acetate (˜7.5 mL) and the mixture was left to crystallize overnight. The crystals were filtered, washed with diethyl ether and air-dried to give 5.77 g of 5-bromobenzene-1,3-diamine as a grey solid. MS ESI: [M+H]+ m/z 187.0 and 189.0.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
54.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Br:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([N+:13]([O-])=O)[CH:5]=1>C(O)C.O.[Fe]>[Br:3][C:4]1[CH:5]=[C:6]([NH2:13])[CH:7]=[C:8]([NH2:10])[CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Name
Quantity
54.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The heterogeneous reaction
FILTRATION
Type
FILTRATION
Details
was filtered on celite while hot,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with brine
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
ADDITION
Type
ADDITION
Details
a bit of hexanes was added
CUSTOM
Type
CUSTOM
Details
to form a layer on top of ethyl acetate (˜7.5 mL)
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to crystallize overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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